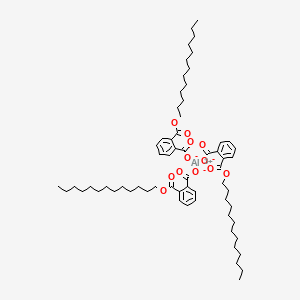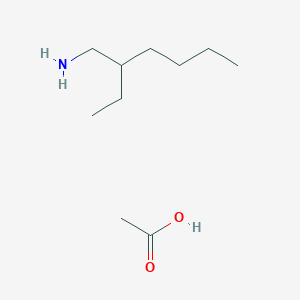
3-Phenylpropyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl octanoate, also known as octanoic acid 3-phenylpropyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of 3-phenylpropyl alcohol and octanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylpropyl octanoate can be synthesized through esterification, where 3-phenylpropyl alcohol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C9H12OH+C8H16O2→C17H26O2+H2O
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, enzymes such as lipases can be used as biocatalysts for a more environmentally friendly synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-phenylpropyl alcohol and octanoic acid.
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Phenylpropyl alcohol and octanoic acid.
Oxidation: 3-Phenylpropionic acid.
Reduction: 3-Phenylpropyl alcohol and octanol.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-Phenylpropyl octanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to its hydrolysis into 3-phenylpropyl alcohol and octanoic acid. These products can then participate in various metabolic pathways. The phenyl group can also interact with aromatic receptors, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl octanoate: Another ester with a similar structure but with an ethyl group instead of a phenylpropyl group.
Methyl octanoate: Similar ester with a methyl group.
3-Phenylpropyl acetate: Similar ester but with an acetate group instead of an octanoate group.
Uniqueness
3-Phenylpropyl octanoate is unique due to its longer carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry compared to shorter-chain esters .
Eigenschaften
| 68141-25-3 | |
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
3-phenylpropyl octanoate |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-9-14-17(18)19-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
InChI-Schlüssel |
OZLRQNRZFQXBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/no-structure.png)




